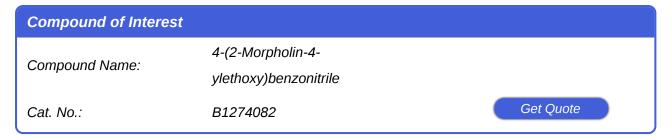


Technical Guide: Vorapaxar (InChl Key: KQTJRPZKCNRDQC-UHFFFAOYSA-N)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar, identified by the InChI Key KQTJRPZKCNRDQC-UHFFFAOYSA-N, is a first-in-class, orally bioavailable, competitive antagonist of the protease-activated receptor-1 (PAR-1). [1][2] It is a synthetic analog of the natural product himbacine.[2] Developed for the secondary prevention of atherothrombotic events, vorapaxar represents a significant advancement in antiplatelet therapy due to its unique mechanism of action, targeting thrombin-mediated platelet activation.[1][3] This technical guide provides a comprehensive overview of vorapaxar's properties, including its physicochemical characteristics, pharmacology, and key experimental data.

Physicochemical Properties

Vorapaxar is a carbamate ester and a member of the pyridines, naphthofurans, and lactones. [4] Its properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C29H33FN2O4	[5]
Molecular Weight	492.59 g/mol	[5]
InChI Key	KQTJRPZKCNRDQC- UHFFFAOYSA-N	N/A
CAS Number	618385-01-6	[6]
PubChem CID	10077130	[4][5][7]
DrugBank Accession Number	DB09030	[1]
Melting Point	278 °C	[5]
Water Solubility	0.000654 mg/mL	[8]
logP	4.9	[8]

Pharmacology Mechanism of Action

Vorapaxar selectively and reversibly inhibits the PAR-1 receptor, also known as the thrombin receptor, which is highly expressed on human platelets.[1][2] Thrombin, a potent platelet activator, cleaves the N-terminus of PAR-1, exposing a tethered ligand that auto-activates the receptor, leading to platelet aggregation and signaling.[9] Vorapaxar acts as an orthosteric inhibitor, binding to the ligand-binding pocket of PAR-1 and preventing its activation by thrombin.[9] This blockade of PAR-1 inhibits thrombin-induced platelet aggregation and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.[1][4] Notably, vorapaxar does not affect platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane A2, nor does it impact coagulation parameters like prothrombin time (PT) or activated partial thromboplastin time (aPTT).[2][10]

Pharmacokinetics

Vorapaxar is rapidly absorbed after oral administration and can be taken with or without food. [2] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2J2.[2][9] The major route of elimination is through the feces.[2]



Parameter	Value	Source	
Bioavailability	High	[3]	
Time to Peak Plasma Concentration (Tmax)	1.00 - 1.75 hours	5 hours [11]	
Protein Binding	Highly bound to human serum [3]		
Metabolism	Hepatic, via CYP3A4 and CYP2J2	[2][9]	
Active Metabolite	M20 (monohydroxy metabolite)	[11]	
Elimination Half-Life	173 - 269 hours (effective half- life: 3-4 days; terminal elimination half-life: 8 days)	[9]	
Excretion	Primarily fecal	[2]	

Pharmacodynamics

Vorapaxar demonstrates potent and dose-dependent inhibition of PAR-1 mediated platelet aggregation.



Parameter	Value	Target/Assay	Source
Ki	8.1 nM	PAR-1 (Cell-free assay)	[6][10][12][13]
Ki	1.1 nM	Thrombin-induced calcium transient in HCASMC	[12]
Ki	13 nM	Thrombin-stimulated thymidine incorporation in HCASMC	[12]
IC50	47 nM	Thrombin-induced platelet aggregation	[10][12]
IC50	25 nM	haTRAP-induced platelet aggregation	[10][12]
IC50	0.064 μΜ	haTRAP-induced calcium mobilization in HEK293 cells expressing PAR1	[10]

Key Experimental Data and Protocols In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of vorapaxar on platelet aggregation induced by a PAR-1 agonist.

Methodology:

- Blood Collection: Whole blood is collected from healthy human donors into tubes containing
 3.2% sodium citrate.[14]
- Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 180 x g) for 15 minutes to obtain PRP.[14] Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed (e.g., 1550 x g) for 10 minutes.[14]



- Platelet Aggregometry:
 - Platelet aggregation is measured using a light transmittance aggregometer.
 - PRP is pre-warmed to 37°C with a stir bar.
 - A baseline light transmittance is established.
 - Vorapaxar or vehicle control is added to the PRP and incubated.
 - Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), at a final concentration of 15 μmol/L.[14]
 - The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.[15]

Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To evaluate the therapeutic potential of vorapaxar in a preclinical model of pulmonary fibrosis.

Methodology:

- Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycininduced fibrosis.[16][17]
- Induction of Fibrosis:
 - Mice are anesthetized.
 - A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg body weight) is administered to induce lung injury and subsequent fibrosis.[17] Control animals receive saline.
- Vorapaxar Administration: Vorapaxar is administered to the treatment group, typically via oral gavage, at specified doses (e.g., 2.5, 5, or 10 mg/kg/day).
- Assessment of Fibrosis:
 - At a predetermined time point (e.g., 21 days post-bleomycin), animals are euthanized.



- · Lungs are harvested for analysis.
- Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and the extent of fibrosis is semi-quantitatively scored using the Ashcroft scale.
 [16]
- Biochemical Analysis: Lung collagen content can be quantified by measuring hydroxyproline levels.
- Gene and Protein Expression: The expression of fibrotic markers such as fibronectin and collagen can be assessed by qRT-PCR and Western blotting.

TRA 2°P-TIMI 50 Clinical Trial

Objective: To evaluate the efficacy and safety of vorapaxar for the secondary prevention of atherothrombotic events in patients with a history of atherosclerosis.

Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[18][19][20] [21]

Patient Population: 26,449 patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).[18][19][20][21]

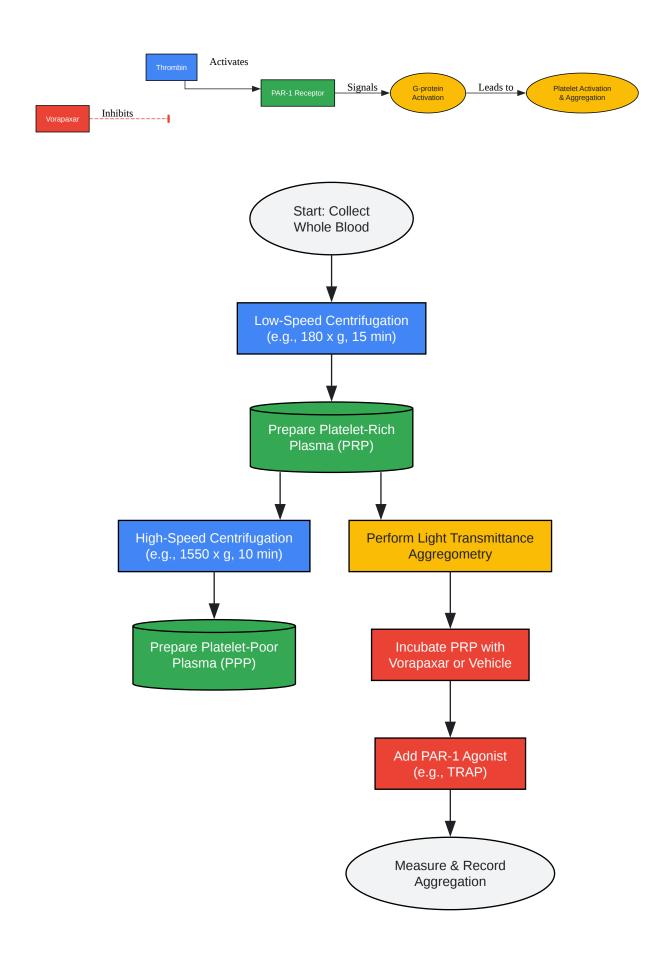
Treatment: Patients were randomized to receive either vorapaxar (2.5 mg daily) or a matching placebo, in addition to standard antiplatelet therapy (aspirin and/or a P2Y12 inhibitor).[20]

Primary Efficacy Endpoint: A composite of cardiovascular death, MI, stroke, or urgent coronary revascularization.[2]

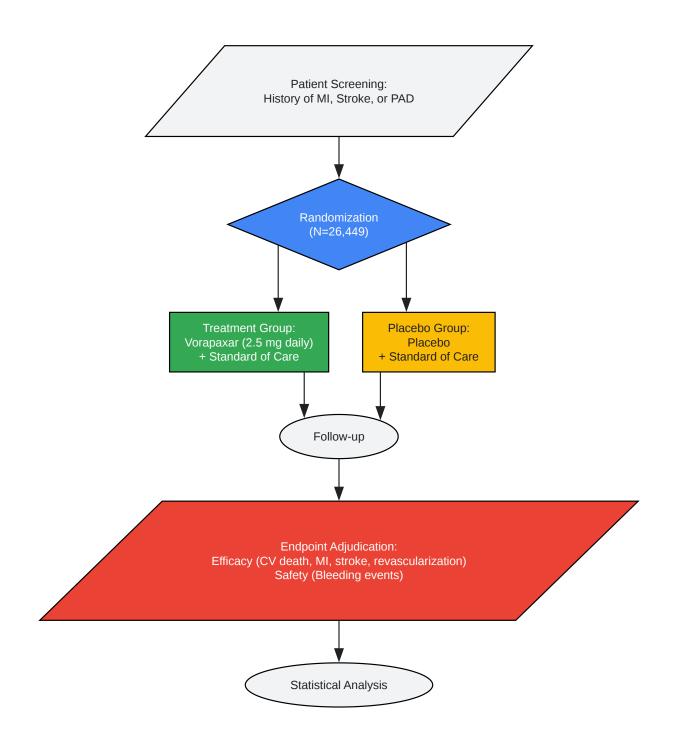
Key Findings: Vorapaxar significantly reduced the primary endpoint in patients with a history of MI or PAD.[3][9] However, it was associated with an increased risk of bleeding, including intracranial hemorrhage, particularly in patients with a history of stroke.[3][9]

Visualizations Signaling Pathway of PAR-1 Antagonism by Vorapaxar









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